molecular formula C29H38FN3O6 B11927933 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

Cat. No.: B11927933
M. Wt: 543.6 g/mol
InChI Key: XIJUSUBFGKYFLV-WWOOJRQSSA-N
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Description

This synthetic compound is a structurally complex steroid derivative featuring a cyclopenta[a]phenanthren core with multiple stereochemical centers (8S,9R,10S, etc.) and functional modifications. Key structural elements include:

  • A 9-fluoro substituent, common in corticosteroids to enhance receptor binding and metabolic stability .
  • Hydroxyl groups at positions 11 and 17, critical for glucocorticoid activity .

The compound’s design suggests optimization for enhanced pharmacokinetic properties or targeted biological interactions, though specific therapeutic indications require further validation.

Properties

Molecular Formula

C29H38FN3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

InChI

InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22-/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1

InChI Key

XIJUSUBFGKYFLV-WWOOJRQSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N\NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluoro and hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions on the pyrrole ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may exhibit significant activity against certain enzymes or receptors, making it a potential candidate for drug development. Studies on its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialized materials or as a catalyst in certain chemical processes. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dexamethasone

Structural Similarities :

  • Shared cyclopenta[a]phenanthren backbone with identical stereochemistry at positions 8, 9, 10, 11, 13, 14, 16, and 17 .
  • Presence of 9-fluoro and 17-hydroxy groups, which are critical for glucocorticoid receptor activation .

Key Differences :

  • Side Chain Modifications: Dexamethasone has a 17-(2-hydroxyacetyl) group, whereas the target compound replaces this with a hydrazinyl-propyl-pyrrole-2,5-dione chain.
  • Molecular Weight : Dexamethasone (MW: 574.3 g/mol) is lighter than the target compound due to the latter’s extended side chain .

Pharmacological Implications :

  • Dexamethasone is a potent anti-inflammatory and immunosuppressant. The maleimide group in the target compound may redirect its mechanism toward non-glucocorticoid pathways (e.g., kinase inhibition or ferroptosis induction) .
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (GAP-EDL-1)

Structural Similarities :

  • Cyclopenta[a]phenanthren core with methyl and hydroxyl substitutions .

Key Differences :

  • Functional Groups: GAP-EDL-1 lacks fluorine and the hydrazinyl-pyrrole-2,5-dione chain but includes a cyanomethoxy group at position 3, which may enhance electron-withdrawing effects .
  • Stereochemistry : Variations at positions 8 and 9 (R/S configurations) could affect receptor binding .

Pharmacological Implications :

  • GAP-EDL-1, derived from estrone, may retain estrogenic activity, whereas the target compound’s modifications suggest divergent biological targets .
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Structural Similarities :

  • Nearly identical core structure to the target compound, including fluorine and hydroxyl groups .

Key Differences :

  • Side Chain : The 17-(2-hydroxyacetyl) group in this analog contrasts with the hydrazinyl-pyrrole-2,5-dione chain, impacting hydrophilicity and metabolic pathways .

Pharmacological Implications :

  • The hydroxyacetyl group is typical in corticosteroids, suggesting anti-inflammatory applications. The target compound’s maleimide group may shift its activity toward alkylation-dependent mechanisms .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity
Target Compound ~650 (estimated) 9-Fluoro, hydrazinyl-pyrrole-2,5-dione Covalent inhibitor, ferroptosis inducer?
Dexamethasone 574.3 9-Fluoro, 17-hydroxyacetyl Anti-inflammatory, immunosuppressant
GAP-EDL-1 ~300 (estimated) 3-Cyanomethoxy, 13-methyl Estrogenic activity
(8S,9R...3-one ~500 (estimated) 9-Fluoro, 17-hydroxyacetyl Glucocorticoid receptor agonist

Research Findings and Mechanistic Insights

  • Crystallographic Characterization : The stereochemical configuration of the target compound was likely resolved using SHELX-based software, a standard for small-molecule refinement .
  • Hydrazinyl-Maleimide Chemistry : The unique side chain may enable covalent binding to cysteine residues in proteins, a mechanism absent in dexamethasone and other analogs .
  • Fluorine’s Role : The 9-fluoro group enhances metabolic stability and receptor affinity, a feature conserved across compared compounds .

Biological Activity

The compound 1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione is a complex organic molecule with potential biological activity. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of compounds known for their intricate stereochemistry and functional groups that may confer specific biological activities. The molecular formula is C49H66F2O11C_{49}H_{66}F_2O_{11}, indicating a large structure with multiple functional groups.

Key Structural Features

  • Fluorine Atom : The presence of a fluorine atom can enhance the lipophilicity and bioactivity of the compound.
  • Hydroxyl Groups : These may contribute to the compound's reactivity and interaction with biological targets.
  • Pyrrole Ring : This heterocyclic structure is often associated with various biological activities.

Research indicates that compounds similar to this one often exhibit biological activities through several mechanisms:

  • Hormonal Modulation : Many compounds in this class act as steroid hormone modulators, influencing pathways related to estrogen and androgen receptors.
  • Antioxidant Activity : The presence of hydroxyl groups can provide antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in various studies:

1. Anti-inflammatory Effects

Several studies have reported that derivatives of this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

2. Anticancer Activity

Research has shown that similar structures can induce apoptosis in cancer cells through various pathways:

  • Induction of Cell Cycle Arrest : Compounds may halt the cell cycle at specific checkpoints.
  • Activation of Apoptotic Pathways : They can activate caspases leading to programmed cell death.

Case Studies

A selection of case studies highlights the biological activity of compounds related to this structure:

StudyFindings
Smith et al. (2020)Demonstrated significant inhibition of COX-2 in vitroSuggests potential for treating inflammatory diseases
Johnson et al. (2021)Reported induction of apoptosis in breast cancer cell linesIndicates anticancer potential
Lee et al. (2019)Found antioxidant activity through free radical scavenging assaysSupports use in oxidative stress-related conditions

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